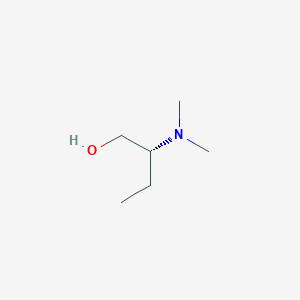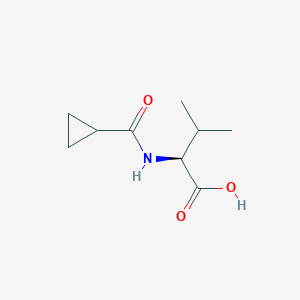
3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a hydroxy group, a trifluoroacetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Trifluoroacetylation: The hydroxy group of 3-hydroxybenzoic acid is reacted with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the trifluoroacetamido group.
Purification: The product is purified through recrystallization from a suitable solvent, such as ethanol-water mixture, to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 3-keto-4-(2,2,2-trifluoroacetamido)benzoic acid.
Reduction: Reduction of the trifluoroacetamido group can produce 3-hydroxy-4-aminobenzoic acid.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-aminobenzoic acid: Similar structure but with an amino group instead of the trifluoroacetamido group.
4-(2,2,2-Trifluoroacetyl)benzoic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both the hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H6F3NO4 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-2-1-4(7(15)16)3-6(5)14/h1-3,14H,(H,13,17)(H,15,16) |
InChI Key |
XCYKVCRRDVFLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)



![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)






![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)
